N-(pyrazin-2-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
N-(pyrazin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(10-4-2-1-3-5-10)15-9-11-8-13-6-7-14-11/h1-8H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLDAXZNJUYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306929 | |
| Record name | NSC182866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55316-25-1 | |
| Record name | NSC182866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC182866 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Pyrazin 2 Ylmethyl Benzamide Scaffolds
General Synthetic Strategies for N-Substituted Benzamides with Pyrazine (B50134) Moieties
The construction of N-substituted benzamides incorporating a pyrazine moiety, such as N-(pyrazin-2-ylmethyl)benzamide, primarily relies on the formation of a stable amide bond between a pyrazine-containing amine and a benzoic acid derivative.
Amidation Reactions for Benzamide (B126) Formation
Amide bond formation is a cornerstone of organic synthesis. luxembourg-bio.comnih.gov In the context of this compound, this typically involves the coupling of a carboxylic acid (or its activated form) with an amine. luxembourg-bio.com A common method is the activation of the carboxylic acid using coupling reagents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) is a classic reagent that reacts with a carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comyoutube.com To mitigate side reactions and epimerization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.comnih.gov The HOBt reacts with the O-acylisourea to form an active ester, which then smoothly reacts with the amine to yield the desired amide. luxembourg-bio.comnih.gov
Another effective method involves the use of methanesulfonyl chloride and N-methylimidazole to activate the carboxylic acid, which has been shown to be efficient for coupling with electron-deficient pyrazine amines. researchgate.net Enzymatic approaches, utilizing biocatalysts like Lipozyme® TL IM, offer a greener alternative for amidation, particularly in continuous-flow systems. nih.gov
The choice of solvent and reaction conditions is critical. Solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently used. nih.gov The reaction temperature and the molar ratio of substrates can also significantly influence the reaction yield. nih.gov
Strategies for Incorporating the Pyrazine-2-ylmethyl Moiety
The key precursor for introducing the pyrazine-2-ylmethyl moiety is pyrazin-2-ylmethanamine. This amine can be synthesized through various routes, although it is also commercially available. Once obtained, it serves as the nucleophilic component in the amidation reaction with a substituted or unsubstituted benzoic acid.
An alternative strategy involves the initial synthesis of a pyrazine ester, which can then undergo aminolysis with an appropriate amine. nih.gov This method has been successfully employed for the synthesis of various pyrazinamide (B1679903) derivatives. nih.gov
Palladium-Catalyzed Coupling Reactions in Pyrazine-Benzamide Synthesis
In some instances, palladium catalysis is employed to functionalize the pyrazine ring after the formation of the benzamide linkage. nih.gov For example, a chloro-substituted pyrazine ring on an existing this compound framework can undergo palladium-catalyzed amination or other cross-coupling reactions to introduce further diversity. nih.gov These reactions often utilize palladium catalysts in conjunction with specific ligands to achieve high efficiency and selectivity. documentsdelivered.comdntb.gov.uaacs.org
Targeted Derivatization Approaches for this compound Analogues
To explore the structure-activity relationships (SAR) and optimize the biological properties of this compound, targeted derivatization of both the benzene (B151609) and pyrazine rings is essential.
Substituent Modifications on the Benzene Ring
The benzene ring of the benzamide moiety offers a versatile platform for introducing a wide range of substituents to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with a correspondingly substituted benzoic acid or benzoyl chloride in the initial amidation reaction. nih.gov
Research has shown that the benzene ring can tolerate various substituents, including both electron-donating and electron-withdrawing groups, as well as hydrophilic and lipophilic functionalities. nih.gov For example, studies on N-(pyrazin-2-yl)benzamides have explored derivatives with hydroxy, alkyl, and halogen substituents on the benzene ring. nih.gov The position of the substituent on the benzene ring can also significantly impact the biological activity of the resulting compound. nih.gov
Table 1: Examples of Substituent Modifications on the Benzene Ring of N-(Pyrazin-2-yl)benzamide Analogues nih.gov
| R² Substituent (Position on Benzene Ring) | Resulting Compound Class |
| 2-OH | N-(Pyrazin-2-yl)-2-hydroxybenzamide |
| 4-OH | N-(Pyrazin-2-yl)-4-hydroxybenzamide |
| 4-Me | N-(Pyrazin-2-yl)-4-methylbenzamide |
| 4-Et | N-(Pyrazin-2-yl)-4-ethylbenzamide |
Modifications on the Pyrazine Ring System
The pyrazine ring is another key site for structural modification. Introducing substituents onto the pyrazine ring can significantly alter the molecule's properties, including its basicity and ability to form hydrogen bonds. nih.gov
A common strategy involves starting with a substituted aminopyrazine. For example, chloro-substituted aminopyrazines are frequently used as precursors. nih.govnih.gov The chlorine atom acts as a handle for further functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical groups. nih.govnih.gov For instance, derivatives with 5-chloro or 6-chloro substitution on the pyrazine ring have been synthesized and evaluated for their biological activities. nih.gov
Furthermore, direct C-H functionalization of the pyrazine ring, often catalyzed by transition metals like palladium, provides an efficient route to introduce aryl or other groups without the need for pre-installed leaving groups. nih.govnih.gov
| R¹ Substituent (Position on Pyrazine Ring) | Precursor | Resulting Compound Class |
| 5-Chloro | 2-Amino-5-chloropyrazine | N-(5-Chloropyrazin-2-yl)benzamides |
| 6-Chloro | 2-Amino-6-chloropyrazine | N-(6-Chloropyrazin-2-yl)benzamides |
| None | 2-Aminopyrazine | N-(Pyrazin-2-yl)benzamides |
Alterations of the Methylene (B1212753) Linker and Amide Bond
The structural versatility of the this compound scaffold allows for targeted modifications to fine-tune its chemical properties. Alterations of the methylene linker and the amide bond are key strategies to generate diverse derivatives.
One approach to modifying the linker involves replacing the central methylene unit with other functional groups. For instance, a related scaffold has been synthesized where the linker is extended and an ether functionality is introduced, resulting in N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. nih.govrsc.org This type of modification is achieved through multi-step synthesis, often starting with a substituted pyrazine and coupling it with a side chain containing the desired linker and a reactive group for subsequent amide bond formation. nih.gov
The amide bond itself can be synthesized and modified through various condensation reactions. A common method involves reacting a pyrazine-2-carboxylic acid chloride with a substituted aniline. nih.gov This allows for the introduction of a wide array of substituents on the benzamide portion of the molecule. Alternatively, coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the amide bond formation between a pyrazine-containing amine and a benzoic acid derivative. semanticscholar.org The synthesis of various N-substituted benzamides often employs the condensation of carboxylic acids with amines, sometimes using activating agents to facilitate the reaction. researchgate.netmdpi.com
These synthetic strategies are summarized in the table below.
Table 1: Synthetic Methodologies for Linker and Amide Bond Modification
| Modification Target | Synthetic Strategy | Reagents & Conditions | Resulting Structure | Reference |
|---|---|---|---|---|
| Methylene Linker | Introduction of an oxy-ethyl linker | Multi-step synthesis involving nucleophilic substitution | N-(2-(pyrazin-2-yl-oxy)ethyl)benzamide derivatives | nih.gov |
| Amide Bond | Condensation Reaction | Pyrazine-2-carboxylic acid chloride, substituted anilines | Substituted N-(pyrazin-2-yl)benzamides | nih.gov |
| Amide Bond | Peptide Coupling | Carboxylic acid, amine, HATU, DIPEA, DMF | N-substituted benzamides | semanticscholar.org |
| Amide Bond | Condensation Reaction | Substituted benzoic acids, piperidine (B6355638)/morpholine (B109124), NHS-TFA | N-acyl piperidines/morpholines | mdpi.com |
Spectroscopic Characterization Techniques in Structural Confirmation of this compound Derivatives
The structural confirmation of newly synthesized this compound derivatives is unequivocally established through a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable tools.
¹H NMR provides information on the chemical environment of protons. In derivatives of this scaffold, characteristic signals include the amide proton (N-H), which often appears as a broad singlet, and the methylene protons (-CH₂-), which typically resonate as a distinct signal. mdpi.com Aromatic protons on both the pyrazine and benzene rings show complex splitting patterns in the downfield region of the spectrum. For example, in related N-acylhydrazones, the amide NH proton can appear as a broad singlet downfield (e.g., ~9.39 ppm), while methylene protons appear further upfield (~5.14 ppm). mdpi.com
¹³C NMR is used to identify all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide bond is particularly characteristic, resonating at a downfield chemical shift (e.g., ~166.9 ppm). mdpi.com The chemical shifts of the carbons in the pyrazine and benzene rings confirm their substitution patterns. nih.govrsc.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups.
The amide group shows characteristic absorption bands. The N-H stretching vibration appears in the region of 3200-3400 cm⁻¹. lew.ro The C=O stretching vibration (Amide I band) is a strong absorption typically found around 1640-1690 cm⁻¹. japsonline.comnist.gov For instance, in N-benzothiazol-2-yl benzamide analogs, this C=O stretch is observed around 1699–1601 cm⁻¹. japsonline.com
Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene linker appears just below 3000 cm⁻¹. mdpi.com
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to piece together the different components of the molecule. nih.govnist.gov The structures of synthesized N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been unambiguously confirmed using liquid chromatography-mass spectrometry (LC-MS). nih.gov
The following table summarizes the key spectroscopic data used in the characterization of this compound and related structures.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Structural Feature | Characteristic Signal/Value | Reference |
|---|---|---|---|
| ¹H NMR | Amide Proton (N-H) | Broad singlet, downfield (e.g., ~9.4 ppm) | mdpi.com |
| Methylene Protons (-CH₂-) | Singlet or multiplet (e.g., ~5.1-5.4 ppm) | mdpi.com | |
| Aromatic Protons (Ar-H) | Multiplets in the 7.0-9.0 ppm range | mdpi.com | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Downfield resonance (e.g., ~167 ppm) | mdpi.com |
| Aromatic Carbons | Resonances in the 110-150 ppm range | nih.govmdpi.com | |
| IR Spectroscopy | N-H Stretch | 3200-3400 cm⁻¹ | lew.ro |
| C=O Stretch (Amide I) | 1640-1690 cm⁻¹ | japsonline.com |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Confirms molecular weight | nih.govnist.gov |
Structure Activity Relationship Sar Studies of N Pyrazin 2 Ylmethyl Benzamide Analogues
Impact of Benzene (B151609) Ring Substitution on Biological Activity
The benzene ring of the N-(pyrazin-2-ylmethyl)benzamide scaffold serves as a key site for structural modifications aimed at optimizing biological activity. The nature, position, and electronic properties of substituents on this ring can profoundly impact the compound's interaction with biological targets.
Effects of Halogenation (e.g., 2-chloro, 3,4-dichloro, 2,6-difluoro)
Halogenation of the benzene ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affects its biological activity. Studies on related N-phenylpyrazine-2-carboxamides have provided valuable insights into the effects of halogen substituents. For instance, the introduction of a chlorine atom can increase the lipophilicity of the molecule, a factor that is often crucial for penetrating the lipid-rich cell walls of certain pathogens like mycobacteria. doaj.org
In a series of N-phenylpyrazine-2-carboxamides evaluated for antimycobacterial activity, halogen substitution on the phenyl ring played a significant role. For example, a 3-iodo-4-methylphenyl substituted analogue demonstrated potent activity against Mycobacterium tuberculosis. nih.govnih.gov This highlights the importance of both the type of halogen and its position on the ring. While specific data for 2-chloro, 3,4-dichloro, and 2,6-difluoro substitutions on the this compound scaffold are not extensively detailed in the public domain, the general principles of halogenation suggest that such modifications would significantly alter the electronic distribution and steric profile of the benzamide (B126) moiety, thereby influencing its binding affinity to target proteins. Difluorobenzamide derivatives, for instance, are known to exhibit a range of biological activities, including antiviral and antiproliferative effects. epa.gov
Table 1: Effect of Benzene Ring Halogenation on Antimycobacterial Activity of N-Phenylpyrazine-2-carboxamide Analogues
| Compound ID | Benzene Ring Substituent | Antimycobacterial Activity (IC90 in µg/mL) |
| 9 | 3-Iodo-4-methyl | < 2.0 (MIC) |
| 12 | 3-Iodo-4-methyl (on 5-tert-butyl-6-chloropyrazine) | 0.819 |
Note: Data extracted from studies on N-phenylpyrazine-2-carboxamides, which are structurally related to N-(pyrazin-2-ylmethyl)benzamides. The activity values are against Mycobacterium tuberculosis. nih.govnih.gov
Influence of Alkyl and Hydroxy Substituents on Activity and Selectivity
The introduction of alkyl and hydroxy groups to the benzene ring of benzamide derivatives can significantly modulate their biological activity and selectivity. In studies of related N-phenylpyrazine-2-carboxamides, the presence of a hydroxyl group on the phenyl ring was found to decrease in vitro cytotoxicity. nih.gov This suggests that hydroxyl substitution could be a key strategy for improving the selectivity of these compounds, potentially reducing off-target effects.
For instance, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide exhibited potent activity against multiple mycobacterial strains. nih.gov Similarly, a 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid derivative also maintained good antimycobacterial activity. nih.gov The presence of an alkyl group, such as a methyl group, in conjunction with a halogen, has also been shown to be favorable for antimycobacterial activity, as seen in the 3-iodo-4-methylphenyl substituted analogue. nih.govnih.gov These findings underscore the potential of combining different functional groups to fine-tune the biological profile of this compound analogues.
Table 2: Influence of Hydroxyl and Alkyl Substituents on Antimycobacterial Activity of N-Phenylpyrazine-2-carboxamide Analogues
| Compound ID | Benzene Ring Substituent | Pyrazine (B50134) Ring Substituent | Antimycobacterial Activity (MIC in µg/mL) |
| 21 | 5-Chloro-2-hydroxy | 5-Chloro | 1.56 (M. tuberculosis) |
| 30 | 4-Carboxamido-2-hydroxy | 5-Chloro | 3.13 (M. tuberculosis) |
| 9 | 3-Iodo-4-methyl | Unsubstituted | < 2.0 (M. tuberculosis) |
Note: Data extracted from studies on N-phenylpyrazine-2-carboxamides. nih.govnih.gov
Positioning Effects of Substituents (e.g., 5-chloro vs. 6-chloro on pyrazine)
The position of a substituent on the pyrazine ring can have a dramatic effect on the biological activity of this compound analogues. Studies on related pyrazinecarboxamides have shown that the placement of a chlorine atom at either the 5- or 6-position of the pyrazine ring influences the compound's properties and efficacy.
Table 3: Antimycobacterial Activity of Pyrazine-2-carboxamide Analogues with Chloro Substitution on the Pyrazine Ring
| Compound Series | Pyrazine Ring Substituent | General Biological Finding |
| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro | Many derivatives showed significant activity against M. tuberculosis (MIC range: 1.56–6.25 µg/mL). nih.gov |
| Amides of 6-chloropyrazine-2-carboxylic acid | 6-Chloro | Derivatives exhibited a range of biological activities, including antimycobacterial and antifungal effects. researchgate.netmdpi.com |
Note: The data highlights the biological potential of both 5-chloro and 6-chloro pyrazine scaffolds in related amide compounds.
Role of the Pyrazine Ring and Its Substituents in Modulating Bioactivity
The pyrazine ring is not merely a passive linker but an active contributor to the biological profile of this compound analogues. Its unique electronic properties and the presence of two nitrogen atoms allow for a variety of interactions that are crucial for binding to protein targets.
Importance of Nitrogen Heterocycles for Hydrogen Bonding and Aromatic Interactions
The nitrogen atoms within the pyrazine ring are key players in mediating interactions with biological targets. nih.gov Due to their heteroaromatic nature, pyrazine-based compounds can engage in both polar and nonpolar interactions. nih.gov The most frequent interaction observed for pyrazine in protein-ligand complexes is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.gov Additionally, the pyrazine ring can participate in weak hydrogen bonds with the pyrazine hydrogen atoms acting as donors. nih.gov
Beyond hydrogen bonding, the aromatic character of the pyrazine ring facilitates π-interactions, such as π-π stacking, with aromatic amino acid residues in protein binding sites. nih.gov In some cases, the binding mode of the pyrazine fragment is complex, involving a combination of hydrogen bonds, π-interactions, and even coordination to metal ions. nih.gov This versatility in forming multiple types of interactions makes the pyrazine moiety a valuable component in drug design, offering more than a simple aromatic isostere. nih.gov The ability to form these diverse interactions is critical for the affinity and specificity of this compound analogues for their biological targets.
Comparative Analysis with Other Heterocyclic Analogues (e.g., Pyridine (B92270), Pyrimidine)
For instance, a study on N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines provides a basis for understanding the role of the pyridine ring in similar scaffolds. mdpi.com The orientation of the nitrogen atom in the pyridine ring compared to the two nitrogen atoms in pyrazine leads to different hydrogen bonding patterns and steric hindrances. nih.gov Pyrimidine (B1678525), with its two nitrogen atoms at positions 1 and 3, also presents a different electronic and steric profile compared to pyrazine (1,4-dinitrogen arrangement). mdpi.com Reviews on pyrimidine derivatives have highlighted their wide range of biological activities, which are heavily influenced by the substitution pattern on the pyrimidine nucleus. nih.gov The choice of the heterocyclic core is therefore a critical decision in the design of benzamide analogues, as it fundamentally dictates the potential interactions with biological targets and, consequently, the pharmacological profile of the molecule.
Structural Flexibility and Conformational Analysis in SAR Elucidation
The three-dimensional arrangement of a molecule and its ability to adopt different spatial orientations, known as conformational flexibility, are pivotal in determining its interaction with biological targets. For this compound analogues, understanding the interplay between structural rigidity and flexibility is crucial for elucidating their structure-activity relationships.
The core structure of this compound consists of a pyrazine ring and a benzamide moiety connected by a methylene (B1212753) (-CH2-) linker. The rotational freedom around the single bonds of this linker, specifically the pyrazinylmethyl-amine bond and the amine-carbonyl bond, allows the molecule to adopt various conformations. These conformations can range from extended forms, where the pyrazine and benzamide rings are positioned far from each other, to more folded arrangements.
The specific conformation that a molecule adopts when binding to its biological target is known as the bioactive conformation. Identifying this conformation is a key goal of SAR studies. Techniques such as X-ray crystallography of ligand-protein complexes and computational modeling, including molecular docking and molecular dynamics simulations, are instrumental in predicting and visualizing these binding modes. For instance, in a series of pyrazine-linked 2-aminobenzamides designed as histone deacetylase (HDAC) inhibitors, molecular docking studies were performed to understand how these molecules fit into the active site of the enzyme and to rationalize their observed inhibitory activities. nih.govresearchgate.netnih.gov
The inherent flexibility of the linker can be both advantageous and detrimental to biological activity. A degree of flexibility allows the molecule to adapt its conformation to the binding site, potentially leading to a more optimal fit and stronger interactions. However, excessive flexibility can be entropically unfavorable upon binding, as the molecule loses a significant amount of conformational freedom, which can decrease binding affinity. Therefore, a balance between conformational flexibility and rigidity is often sought in drug design.
Strategically introducing rigidity into the molecular scaffold can help to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. This can be achieved, for example, by incorporating cyclic structures or double bonds within the linker. While specific conformational analysis studies on this compound itself are not extensively detailed in the reviewed literature, the principles of conformational restriction are a cornerstone of rational drug design and are implicitly applied in the development of its analogues.
SAR of Linker Modifications within Pyrazine-Benzamide Derivatives
The linker region connecting the pyrazine and benzamide moieties in this compound analogues serves as a critical determinant of their biological activity. Modifications to the length, composition, and rigidity of this linker can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties.
In the context of pyrazine-linked 2-aminobenzamides as HDAC inhibitors, the linker plays a crucial role in correctly positioning the zinc-binding group (the 2-aminobenzamide) within the active site of the enzyme and the capping group (the pyrazine) towards the rim of the binding pocket. researchgate.netnih.gov A systematic investigation into the impact of linker length revealed that even subtle changes can affect inhibitory activity. For example, in a series of related compounds, replacing a methylene (-CH2-) linker with a slightly longer ethylene (B1197577) (-CH2CH2-) linker resulted in a marginal decrease in HDAC inhibitory activity. nih.gov This suggests that the shorter methylene linker provides a more optimal distance and geometry for binding.
The composition of the linker is another key variable. In a study of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, a more flexible ether-containing linker (-O-CH2CH2-) was utilized. nih.gov The introduction of the ether oxygen atom not only increases flexibility but also alters the electronic properties and hydrogen bonding capacity of the linker, which can lead to different binding interactions compared to a simple alkyl chain.
Furthermore, studies on pyrazinamide (B1679903) derivatives synthesized for anti-tuberculosis activity have explored a variety of linker modifications. These include extending the linker with different cyclic amines such as piperidine (B6355638) and morpholine (B109124) attached to a carboxamide group. nih.gov For instance, compounds like N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide and N-(2-morpholinoethyl)pyrazine-2-carboxamide were synthesized, showcasing different linker lengths and compositions. nih.gov The nature of these appended cyclic amines can influence properties such as solubility and the ability to form additional interactions with the biological target.
The table below summarizes various linker modifications in pyrazine-benzamide and related derivatives and their general impact on biological activity, as inferred from the literature.
| Compound Series | Linker Modification | Observed Impact on Activity | Reference |
| Pyrazine-linked 2-aminobenzamides | Replacement of methylene with ethylene linker | Slight decrease in HDAC inhibitory activity | nih.gov |
| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamides | Introduction of a flexible ether-containing linker | Led to compounds with antibacterial and anticancer activity | nih.gov |
| Pyrazinamide derivatives | Variation of linker length and incorporation of cyclic amines (piperidine, morpholine) | Resulted in derivatives with anti-mycobacterial activity | nih.gov |
These findings underscore the critical role of the linker in the SAR of this compound analogues. The careful design and optimization of the linker, in terms of its length, flexibility, and chemical nature, are essential for developing compounds with enhanced biological profiles.
Biological Activities and Pharmacological Potential of N Pyrazin 2 Ylmethyl Benzamide and Its Derivatives
Antimicrobial and Antitubercular Activity Research
N-(pyrazin-2-ylmethyl)benzamide and its derivatives have been the subject of extensive research to evaluate their effectiveness against a range of microorganisms, including the formidable Mycobacterium tuberculosis.
A series of N-(pyrazin-2-yl)benzamides, designed as retro-amide analogues of N-phenylpyrazine-2-carboxamides, were assessed for their ability to inhibit the in vitro growth of Mycobacterium tuberculosis H37Rv. nih.govnih.gov While many of these retro-amides showed lower or no activity compared to their corresponding N-phenylpyrazine-2-carboxamides, the active derivatives tended to exhibit lower cytotoxicity and greater selectivity. nih.gov
Notably, derivatives with a 5-chloro substitution on the pyrazine (B50134) ring were generally more active. nih.gov The most potent antimycobacterial activity against M. tuberculosis was observed in N-(5-chloropyrazin-2-yl)benzamides featuring short alkyl groups at position 4 of the benzene (B151609) ring. nih.gov Specifically, the derivative with a methyl group (2h) showed a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, and the ethyl-substituted derivative (2i) had an even lower MIC of 3.13 µg/mL. nih.gov
In another study, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. researchgate.netrsc.org Five compounds from the piperazine (B1678402) pyrazinamide (B1679903) derivatives and one from the homopiperazine (B121016) pyrazinamide derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM. researchgate.netrsc.org Furthermore, some of these compounds showed IC90 values between 3.73 and 4.00 µM, indicating high efficacy. rsc.org
Additionally, research on N-pyrazolylbenzamide derivatives revealed that several compounds exhibited significant antitubercular activity, with some showing a MIC of 12.5 µg/ml. nih.gov The investigation of substituted N-(pyrazin-2-yl)benzenesulfonamides also identified compounds with good antitubercular activity against M. tuberculosis H37Rv. Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide both displayed a MIC of 6.25 µg/mL. nih.gov
**Table 1: Antitubercular Activity of this compound Derivatives against *M. tuberculosis***
| Compound/Derivative | Strain | Activity (MIC/IC50) |
|---|---|---|
| N-(5-chloropyrazin-2-yl)benzamide (R2 = Me) | H37Rv | MIC = 6.25 µg/mL |
| N-(5-chloropyrazin-2-yl)benzamide (R2 = Et) | H37Rv | MIC = 3.13 µg/mL |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide (5 compounds) | H37Ra | IC50 = 1.35 - 2.18 µM |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazine-1-yl)pyridin-3-yl)benzamide (1 compound) | H37Ra | IC50 = 1.35 - 2.18 µM |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | H37Rv | MIC = 6.25 µg/mL |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | H37Rv | MIC = 6.25 µg/mL |
| N-pyrazolylbenzamide derivatives (selected) | H37Rv | MIC = 12.5 µg/ml |
Data sourced from multiple studies. nih.govresearchgate.netrsc.orgnih.govnih.gov
The antimicrobial investigations of N-(pyrazin-2-yl)benzamide derivatives have extended beyond mycobacteria to include other clinically significant pathogens. Studies on N-pyrazolyl benzamide (B126) derivatives have shown that these compounds exhibit a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. semanticscholar.org Specifically, these derivatives were tested against Staphylococcus aureus and Escherichia coli. semanticscholar.org
Research into pyrimidinylsulfamoyl azolylbenzamides indicated that Gram-positive bacteria, such as Staphylococcus aureus, were more susceptible to the tested compounds than Gram-negative bacteria. niscpr.res.in The antimicrobial activity was influenced by the specific substitutions on the compounds. niscpr.res.in
The breadth of antimicrobial action of N-(pyrazin-2-yl)benzamide derivatives has been a key area of investigation. N-(5-Chloropyrazin-2-yl)benzamides with a hydroxy substitution on the benzene ring, or their acetylated precursors, have demonstrated the broadest spectrum of activity. nih.govnih.gov These compounds were found to be active against mycobacterial, bacterial, and fungal strains. nih.govnih.gov
Similarly, a series of new N-pyrazolylbenzamides underwent screening for both antibacterial and antifungal activities. nih.gov The results indicated that seven of the synthesized molecules possessed excellent antibacterial activity, while eight compounds showed considerable antifungal activity. nih.gov This highlights the potential for developing broad-spectrum antimicrobial agents from this class of compounds.
Anticancer Activity Investigations
In addition to their antimicrobial properties, pyrazine derivatives, including this compound, have been explored for their potential in oncology. nih.gov These compounds have shown cytotoxic effects against various cancer cell lines, indicating their promise as anticancer agents. nih.govarkat-usa.org
The human lung cancer cell line, A549, has been a common target for evaluating the anticancer potential of pyrazine derivatives. nih.govnih.govnih.gov In one study, novel benzimidazole-pyrazine derivatives were screened for their in vitro cytotoxicity against several human cancer cell lines, including A549. arkat-usa.org Certain benzimidazole (B57391) compounds within this series demonstrated superior activity against the A549 cell line. arkat-usa.org
Further research on 1,5-diaryl pyrazole (B372694) derivatives also included screening against A549 cells. mdpi.com Two compounds from this series, T2 and T3, were found to be active against this lung cancer cell line. mdpi.com These findings underscore the potential of pyrazine-based compounds in the development of new therapies for lung cancer. nih.govnih.gov
Table 2: Anticancer Activity of Pyrazine Derivatives against A549 Lung Cancer Cell Line
| Compound Series | Active Compounds | Observed Effect |
|---|---|---|
| Benzimidazole-pyrazine derivatives | 10b, 10d, 10g, 10h, 10j | Superior activity against A549 cell line. |
| 1,5-Diaryl pyrazole derivatives | T2, T3 | Active against A549 cell lines. |
Data sourced from studies on pyrazine derivatives. arkat-usa.orgmdpi.com
The cytotoxic effects of these compounds are often accompanied by distinct morphological changes in the cancer cells. Treatment of selected cancer cells with pyrazine derivatives has been shown to induce cell shrinkage, membrane blebbing, and the formation of floating cells in a dose-dependent manner. nih.gov These cytological alterations, which include membrane instability and disruption of the cytoskeleton, are indicative of the antiproliferative effects of the compounds. nih.gov Such morphological changes are key indicators of apoptosis, or programmed cell death, a desirable outcome in cancer therapy.
Enzyme Inhibition and Receptor Binding Studies
The structural features of this compound and its analogues make them suitable candidates for interacting with various biological targets, including enzymes and receptors. Research has highlighted their potential as inhibitors of specific kinases, modulators of muscarinic receptors, and activators of glucokinase.
Inhibition of Kinase Enzymes (e.g., JNK, specific kinase enzymes)
While direct studies on the kinase inhibitory activity of this compound are not extensively documented, research on structurally related pyrazine derivatives points towards a significant potential for kinase inhibition. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. bibliomed.org
Patents have disclosed pyrazine derivatives as inhibitors of MAP kinase interacting kinases (MNK), such as MNK1, MNK2a, and MNK2b. google.comgoogle.com These kinases are involved in the regulation of protein synthesis and are considered targets for the treatment of metabolic diseases and inflammatory conditions. google.com
Furthermore, derivatives of 3-amino-pyrazine-2-carboxamide have been identified as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.gov One such derivative, 18i , exhibited pan-FGFR inhibitory activity and demonstrated potent antitumor effects in cancer cell lines with FGFR abnormalities. nih.gov Molecular docking studies of this compound provided insights into its binding mode within the FGFR2 active site. nih.gov
A series of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives have been synthesized and evaluated as pan-Pim kinase inhibitors. nih.gov Pim kinases are implicated in cell proliferation and survival, making them attractive targets for cancer therapy. nih.gov Structure-activity relationship (SAR) studies revealed that the pyrazinyl group at the 5-position of the benzene ring significantly enhanced the inhibitory activity. nih.gov The most potent compound from this series, 5i , displayed high selectivity for Pim-kinases and exhibited an EC₅₀ value of 0.8 µM in the MV4-11 leukemia cell line. nih.gov
Additionally, new sulfonamide derivatives of pyrazolo[4,3-e] nih.govrsc.orgnih.govtriazine have been synthesized and shown to inhibit the Abl protein kinase with low micromolar IC50 values, indicating their potential as anticancer agents. nih.gov
While these findings are on related heterocyclic compounds, they strongly suggest that the this compound scaffold warrants further investigation as a potential source of novel kinase inhibitors.
Modulatory Effects on Specific Receptors (e.g., Muscarinic Receptor 4 antagonists)
Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and selective antagonists for these receptors are of significant therapeutic interest. nih.govresearchgate.net The M4 muscarinic acetylcholine receptor, in particular, is a key target for the development of treatments for neurological and psychiatric disorders.
A patent has described N-[2-(1-benzylpiperidin-4-yl)4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as antagonists of the M4 muscarinic receptor. google.com This highlights the potential of the pyrazinyl-carboxamide scaffold in the design of M4 receptor modulators. While not the exact parent compound, this derivative's activity suggests that the this compound core is a viable starting point for developing selective M4 antagonists.
The development of selective muscarinic receptor antagonists is an active area of research, with studies focusing on the structure-activity relationships (SAR) of various chemical scaffolds. nih.gov For instance, research on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides has led to the identification of selective M1 muscarinic receptor antagonists. nih.gov This demonstrates the versatility of the benzamide core in targeting different subtypes of muscarinic receptors. Further exploration of the SAR of this compound derivatives could lead to the discovery of potent and selective M4 receptor antagonists.
Glucokinase Activation Potential of Analogues
Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. rsc.orgnih.gov Several studies have explored the potential of benzamide derivatives as glucokinase activators. nih.govnih.gov
Notably, a study on N-pyridin-2-yl benzamide analogues, which are structurally very similar to this compound, demonstrated their potential as allosteric activators of glucokinase. nih.gov A number of these analogues exhibited significant in vitro glucokinase activation, with some compounds showing a GK fold activation of around 2. nih.gov Selected compounds also displayed significant antihyperglycemic effects in in vivo oral glucose tolerance tests in rats. nih.gov
Another study focused on designing glucokinase activators with a reduced risk of hypoglycemia led to the identification of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate. rsc.orgresearchgate.net This compound was identified as a "partial activator" of glucokinase, suggesting a mechanism that could mitigate the risk of hypoglycemia associated with other glucokinase activators. rsc.orgresearchgate.net
These findings underscore the potential of the this compound scaffold and its analogues as a source for the development of novel glucokinase activators for the management of type 2 diabetes.
Exploration of Other Potential Biological Applications
Beyond enzyme inhibition and receptor binding, derivatives of this compound have been investigated for a variety of other biological activities, including antimicrobial and anticancer effects.
A recent study detailed the synthesis of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds and evaluated their biological activities. nih.govresearchgate.netrsc.org Several of these compounds exhibited notable antibacterial activity against pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli. nih.govrsc.org Furthermore, specific derivatives, namely 12a and 13a , displayed excellent anticancer activity against the A549 lung cancer cell line, with IC₅₀ values of 19 ± 0.50 μM and 17 ± 0.5 μM, respectively. nih.govresearchgate.netrsc.org
The pyrazine ring is a common motif in compounds with diverse biological activities. nih.gov Pyrazinamide, a first-line antitubercular drug, is a well-known example. nih.gov Research into derivatives of pyrazinamide has led to the discovery of N-(pyrazin-2-yl)benzenesulfonamides with good antitubercular activity against M. tuberculosis H37Rv. nih.gov Specifically, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL. nih.gov
The broader benzamide chemical class has also been a rich source of biologically active compounds. benthamscience.com For instance, N-pyrazolyl benzamide derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory properties. eurekaselect.comresearchgate.net Some of these compounds showed potent activity against resistant bacterial strains. eurekaselect.com Additionally, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators with potent anticancer activity. nih.govresearchgate.net
The collective evidence suggests that the this compound scaffold is a versatile platform for the development of new therapeutic agents with a wide range of potential applications, from treating infectious diseases to combating cancer.
Mechanism of Action Moa and Target Identification Studies
Identification of Molecular Targets through Screening and Assays
The initial steps in understanding the mechanism of action of a compound involve identifying its molecular targets. This is often achieved through a combination of screening techniques and specific binding assays.
Molecular docking studies have been a key tool in predicting the interaction of N-(pyrazin-2-ylmethyl)benzamide derivatives with the active sites of various enzymes. In a study on a series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, researchers performed molecular docking to predict the binding energies and interactions with a target protein. The results indicated that several of these compounds could form strong interactions within the enzyme's active site, with binding scores ranging from -6.2 to -6.8 kcal/mol, suggesting a promising binding affinity. nih.gov
Another study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides, which are structurally related to this compound, investigated their binding to dihydropteroate (B1496061) synthase (DHPS) in Mycobacterium tuberculosis. nih.gov This suggests that enzymes involved in critical metabolic pathways of pathogens are potential targets for this class of compounds.
Table 1: Predicted Binding Affinities of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide Derivatives
| Compound | Predicted Binding Score (kcal/mol) |
|---|---|
| Compound 20 | -6.8 |
| Compound 12 | -6.7 |
| Compound 11 | -6.5 |
| Compound 15 | -6.4 |
| Compound 19 | -6.2 |
Data from a molecular docking study predicting the binding of derivatives to a target protein's active site. nih.gov
Currently, there is a lack of publicly available data from specific receptor binding assays for this compound. While pyrazine (B50134) and benzamide (B126) moieties are present in compounds known to interact with various receptors, dedicated studies to determine the binding profile of this compound across a panel of receptors have not been reported in the reviewed literature.
Investigating Specific Biochemical Pathways Affected by this compound
Research into structurally similar compounds has provided insights into the potential biochemical pathways that may be modulated by this compound. A study on 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and its 6-chloro analog revealed that these compounds possess a pharmacophore for the inhibition of the folate pathway. nih.gov This was substantiated by docking studies, suggesting that these molecules could interfere with the synthesis of folic acid, a crucial pathway for the survival of many microorganisms. nih.gov Specifically, sulfamethoxazole, a known inhibitor of dihydropteroate synthase (DHPS), shares structural similarities, further pointing towards the folate pathway as a potential target. nih.gov
Analysis of Intercalative Interactions with Target Proteins
Molecular docking studies of a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have suggested that their interaction with target proteins is supported by strong intercalative interactions. rsc.org This mode of binding, where a molecule inserts itself between planar structures within a macromolecule, such as the base pairs of DNA or between beta-sheets in a protein, can lead to significant conformational changes and inhibition of function. While this finding pertains to derivatives, it highlights a potential mechanism for the broader class of pyrazine-containing benzamides.
Elucidation of Inhibitory Mechanisms (e.g., Substrate Competitive Inhibition)
Detailed kinetic studies to elucidate the specific inhibitory mechanism of this compound, such as whether it acts as a substrate competitive, non-competitive, or uncompetitive inhibitor, are not extensively documented in the available literature. Determining the precise mode of inhibition is crucial for understanding the compound's interaction with its target and for guiding further optimization efforts.
Pharmacophore Analysis and Target Fishing Approaches (e.g., Matrix Metalloproteinase-8)
In an effort to identify novel targets for related compounds, researchers employed "target fishing" for a series of substituted N-(pyrazin-2-yl)benzenesulfonamides. nih.gov This computational approach led to the identification of Matrix Metalloproteinase-8 (MMP-8) as a promising and previously unanticipated target for this class of molecules. nih.gov MMP-8, also known as neutrophil collagenase, is an enzyme involved in the breakdown of extracellular matrix components and has been implicated in various physiological and pathological processes. This finding suggests a potential new avenue for the therapeutic application of this compound and its analogs, warranting further experimental validation. nih.gov
Table 2: Summary of Investigated Targets and Pathways
| Compound Class | Investigated Target/Pathway | Method of Identification | Key Findings |
|---|---|---|---|
| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamides | Enzyme Active Site | Molecular Docking | Strong predicted binding affinities. nih.gov |
| N-(pyrazin-2-yl)benzenesulfonamides | Folate Pathway (DHPS) | Pharmacophore Analysis & Docking | Potential for inhibition of microbial folate synthesis. nih.gov |
| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamides | Protein Intercalation | Molecular Docking | Supported by strong intercalative interactions. rsc.org |
| N-(pyrazin-2-yl)benzenesulfonamides | Matrix Metalloproteinase-8 (MMP-8) | Target Fishing | Identified as a promising novel target. nih.gov |
Computational Chemistry and in Silico Approaches in N Pyrazin 2 Ylmethyl Benzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method is crucial for understanding how N-(pyrazin-2-ylmethyl)benzamide and its analogues might interact with biological targets at an atomic level. walshmedicalmedia.commdpi.com Docking studies with pyrazine-containing compounds have been successfully employed to predict binding affinities and interaction patterns with various protein targets, such as histone deacetylases (HDACs) and kinases. mdpi.comjetir.org The results of these simulations are often quantified by a docking score, which estimates the binding affinity, with lower energy values suggesting more favorable interactions. walshmedicalmedia.comresearchgate.net
A key outcome of molecular docking is the prediction of the binding mode, which includes the conformation of the ligand and the target protein upon complex formation. For kinase inhibitors, a critical aspect of the binding mode is the conformation of the "DFG motif" (Asp-Phe-Gly) in the activation loop of the kinase. Inhibitors are often classified based on their ability to bind to specific kinase conformations. nih.gov
Type I inhibitors bind to the active "DFG-in" conformation. nih.gov
Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation, where the phenylalanine residue of the DFG motif is flipped out of its active-state position. nih.gov This DFG-out conformation creates an additional allosteric pocket that can be exploited for inhibitor binding. nih.govresearchgate.net
In research on related pyrazine-containing kinase inhibitors, docking models have been developed to show how these compounds can act as Type II inhibitors. For instance, a model of a 2-(α-methylbenzylamino) pyrazine (B50134) derivative complexed with FMS kinase illustrates a DFG-out binding mode. In this model, the chloropyrazine part of the molecule interacts with the hinge region of the ATP-binding site, while the amide portion of the molecule sits over the DFG motif, extending into the allosteric site. researchgate.net This type of binding, which stabilizes the inactive conformation, is a sought-after characteristic for achieving kinase selectivity. nih.gov
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For pyrazine-based compounds like this compound, hydrogen bonds and aromatic interactions are paramount. nih.govrsc.org
Hydrogen Bonding: The nitrogen atoms within the pyrazine ring are effective hydrogen bond acceptors. nih.gov Systematic analysis of pyrazine-based ligands in protein crystal structures reveals that the most common interaction is a hydrogen bond to a pyrazine nitrogen. nih.gov The amide group in the benzamide (B126) portion of the molecule also provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which are critical for anchoring the ligand in the binding site. rsc.org Docking studies on pyrazine-linked 2-aminobenzamides as HDAC inhibitors, for example, show hydrogen bonds between the inhibitor and key amino acid residues in the active site, as well as coordination with the essential zinc ion. mdpi.com
Aromatic Interactions: The pyrazine and benzene (B151609) rings can participate in various aromatic (or π-interactions), such as π-π stacking and C-H···π interactions. nih.govrsc.org These interactions contribute significantly to the binding affinity and specificity. The pyrazine moiety is not merely an aromatic isostere but an active participant in forming complex interaction networks involving both polar (hydrogen bonds) and nonpolar (aromatic) contacts. nih.gov
The following table summarizes typical interactions observed in docking studies of related pyrazine and benzamide derivatives.
| Interaction Type | Moiety Involved | Interacting Partner (Protein Residue) | Significance |
| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen | Backbone N-H or side-chain donors (e.g., Cys, Thr) | Hinge binding, anchoring |
| Hydrogen Bond (Donor/Acceptor) | Benzamide Amide Group | Backbone C=O or side-chains (e.g., Asp, Glu) | Specificity, DFG-motif interaction |
| Aromatic (π-π Stacking) | Pyrazine/Benzene Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | Stability, orientation |
| Metal Coordination | Amide/Amino Group | Zinc Ion (in metalloenzymes like HDACs) | Catalytic site inhibition |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Protein Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the subtle conformational changes that occur over time. MD simulations are used to study the unbinding process of ligands from their target proteins, which can elucidate the binding pathway. nih.gov For pyrazine-related ligands, MD studies have been used to understand the structural changes induced by ligand binding and to identify key residues that dominate the interaction pathway. nih.gov These simulations confirm the stability of predicted docking poses and provide a more profound understanding of the factors governing drug resistance and enzyme activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. mdpi.comsemanticscholar.org
For pyrazine and benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. japsonline.comjppres.com These models generate contour maps that visualize the regions around the aligned molecules where modifications are likely to enhance or diminish activity.
Steric and Hydrophobic Fields: QSAR studies on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that steric and hydrophobic interactions are significant contributing factors to the compounds' activity. japsonline.com
Model Validation: The predictive power of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). Validated QSAR models serve as powerful predictive tools to forecast the activity of newly designed compounds, thereby prioritizing synthesis efforts and reducing the need for extensive trial-and-error experimentation. japsonline.comjppres.com
The table below shows representative statistical data from a 3D-QSAR study on pyrazine derivatives. japsonline.com
| Model Type | q² (Predictive Correlation) | r² (Conventional Correlation) | Key Contributing Fields |
| Gaussian-based | 0.67 | 0.93 | Steric, Hydrophobic |
| Field-based | 0.60 | 0.92 | Steric, Hydrophobic |
Analysis of In Silico Calculated Molecular Properties Relevant to Biological Activity
In silico methods are widely used to calculate molecular properties that are relevant to a compound's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.net For compounds like this compound, properties such as lipophilicity (log P), polar surface area, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated to predict their drug-likeness and potential biological activity. mdpi.comsemanticscholar.org These calculations help in the early stages of drug discovery to filter compounds with unfavorable properties. mdpi.com
Beyond ligand-protein interactions, the hydrogen-bonding patterns of a molecule can influence its solid-state properties and its ability to interact with biological targets. rsc.orgnih.gov The pyrazine moiety can act as a hydrogen bond acceptor via its two nitrogen atoms, while the benzamide group contains both a donor (NH) and an acceptor (C=O). nih.gov Analysis of crystal structures of related compounds shows that molecules can link together through intermolecular N-H···N hydrogen bonds, forming extensive networks. nih.gov This inherent ability to form specific hydrogen bonds is a key feature that is exploited in its interaction with protein binding sites.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic). chemrxiv.org
For this compound, an MEP analysis would reveal key features:
Negative Potential Regions: The most negative regions, typically colored red, are associated with high electron density and are prone to electrophilic attack. These would be concentrated around the nitrogen atoms of the pyrazine ring and the oxygen atom of the amide group, due to the lone pairs of electrons on these heteroatoms. These sites represent the most likely points for hydrogen bonding and interactions with positive regions of a receptor molecule. chemrxiv.org
Positive Potential Regions: Positive regions, often colored blue, indicate electron deficiency and are susceptible to nucleophilic attack. For this molecule, such areas would be located around the hydrogen atoms, particularly the amide N-H group and the hydrogens on the aromatic rings. chemrxiv.org
The MEP map provides a visual representation of the molecule's charge landscape, offering insights into how it might orient itself when approaching a biological target. The distinct positive and negative zones are crucial for understanding noncovalent interactions that govern molecular recognition. chemrxiv.org
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyrazine Nitrogen Atoms | Highly Negative (Electron-rich) | Site for electrophilic attack and hydrogen bond accepting. |
| Amide Oxygen Atom | Highly Negative (Electron-rich) | Primary site for hydrogen bond accepting. |
| Amide Hydrogen Atom | Highly Positive (Electron-deficient) | Site for nucleophilic attack and hydrogen bond donating. |
| Aromatic Ring Hydrogens | Moderately Positive | Potential sites for weaker interactions. |
Frontier Molecular Orbitals (HOMO and LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
In the context of this compound:
HOMO: The HOMO is expected to be primarily localized on the more electron-rich portions of the molecule. Theoretical studies on similar pyrazine-carboxamide structures suggest that the HOMO density would be distributed across the benzamide moiety and the pyrazine ring. arabjchem.org
LUMO: The LUMO, representing the region ready to accept electrons, would likely be concentrated on the electron-deficient pyrazine ring system. arabjchem.org
HOMO-LUMO Gap (ΔE): A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. A larger gap suggests greater stability. The analysis of the HOMO-LUMO gap helps in understanding the charge transfer that can occur within the molecule, which is a key aspect of its electronic behavior. arabjchem.org
The energies of these orbitals and their gap are crucial for predicting the molecule's behavior in chemical reactions and its potential as an electronic material. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energy Values for Pyrazine Derivatives
| Parameter | Representative Energy Value (eV) | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Correlates with the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -1.5 to -2.5 eV | Correlates with the ability to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | 3.0 to 4.0 eV | Indicates chemical reactivity and kinetic stability. |
Note: These values are representative based on DFT studies of similar aromatic amide and pyrazine structures and are intended for illustrative purposes. researchgate.netchemrxiv.org
De Novo Molecule Design Assisted by Computational Methods
De novo drug design is a computational strategy for creating entirely new molecules with desired biological activities. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods, both of which can be enhanced by artificial intelligence and machine learning. nih.gov
Starting with the this compound scaffold, de novo design algorithms could be employed to generate novel derivatives with potentially improved properties. The process typically involves three main stages:
Scaffold Analysis and Rule Definition: The core structure of this compound would be used as a starting point. Computational models would analyze its key features and define rules for how new chemical fragments can be added or how existing parts can be modified.
Molecule Generation: Using these rules, generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can construct new molecular structures. nih.gov This can be done by either growing new fragments onto the existing scaffold atom-by-atom or by combining larger, pre-defined chemical building blocks. nih.gov
Scoring and Selection: Each newly generated molecule is evaluated and scored based on a set of desired properties. These scoring functions can predict parameters like binding affinity to a specific protein target, drug-likeness, or synthetic accessibility. Molecules that receive high scores are prioritized for further investigation and synthesis.
For example, if the goal is to design a more potent inhibitor for a specific kinase, a structure-based de novo design approach could be used. The algorithm would generate new molecules that fit optimally into the kinase's active site, using the this compound structure as a foundation to ensure favorable interactions are maintained while exploring new chemical space. researchgate.net This iterative process of generation and evaluation allows for the rapid exploration of vast chemical possibilities to identify promising new drug candidates. researchgate.netlimes-institut-bonn.de
Preclinical Research Directions and Translational Perspectives
In Vitro Efficacy Assessments in Relevant Biological Models
No specific in vitro studies detailing the efficacy of N-(pyrazin-2-ylmethyl)benzamide in biological models have been identified. Research on analogous compounds, such as N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, has shown activities like antibacterial and anticancer effects. nih.govresearchgate.net For instance, certain derivatives of this related scaffold have demonstrated inhibitory activity against cell lines such as the human lung cancer cell line A549. nih.gov However, these findings cannot be directly extrapolated to this compound due to structural differences.
In Vivo Evaluation in Animal Models of Disease
There is no available information from in vivo studies in animal models for this compound. Typically, this stage of preclinical research would involve assessing the compound's efficacy and pharmacokinetic profile in living organisms to understand its potential therapeutic effects and how the body processes it. nih.gov
Lead Optimization Strategies for Enhanced Potency and Selectivity
Information regarding lead optimization strategies specifically for this compound is not available. Generally, lead optimization involves modifying the chemical structure of a compound to improve its desired properties, such as potency and selectivity, while minimizing undesirable ones. vulcanchem.com This process often utilizes techniques like structure-activity relationship (SAR) studies and computational modeling.
Considerations for Drug Development Pipeline
Due to the absence of foundational preclinical data, there are no specific considerations for the drug development pipeline of this compound to report. The progression of a compound through the drug development pipeline is contingent on successful outcomes in preclinical evaluations, including robust in vitro and in vivo data. nih.gov
Future Research Directions and Unexplored Avenues for N Pyrazin 2 Ylmethyl Benzamide
Expanding the Scope of Biological Evaluation for Novel Therapeutic Applications
The pyrazine (B50134) ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net Future research should systematically expand the biological screening of N-(pyrazin-2-ylmethyl)benzamide derivatives to uncover novel therapeutic applications.
Detailed Research Findings:
Antimicrobial and Anticancer Screening: Recent studies on related pyrazine derivatives have demonstrated notable antimicrobial efficacy against various pathogenic bacteria and fungi, as well as promising cytotoxicity against lung cancer cell lines. nih.govoxfordglobal.com For instance, a series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, and cytotoxic effects against the A549 lung cancer cell line. nih.gov This suggests that this compound analogs should be evaluated against a broad panel of microbes and cancer cells.
Anti-tubercular Potential: As part of ongoing research into derivatives of the first-line antitubercular drug pyrazinamide (B1679903), related compounds are continuously being investigated. nih.gov A study on N-(pyrazin-2-yl)benzenesulfonamides, an isosteric replacement of the retro-amide moiety in N-(pyrazin-2-yl)benzamides, found that two compounds exerted good antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov This precedent strongly supports the investigation of this compound derivatives for similar antimycobacterial properties.
Insecticidal Activity: Research into N-(5-phenylpyrazin-2-yl)-benzamide derivatives revealed potent insecticidal activity, specifically against lepidopteran pests like the diamondback moth (Plutella xylostella) and the Egyptian cotton leafworm (Spodoptera littoralis). nih.govresearchgate.net This opens a potential avenue for developing agrochemical agents based on the this compound scaffold.
Enzyme Inhibition: Benzamide (B126) and sulfonamide structures are known to be effective enzyme inhibitors. nih.gov For example, certain benzenesulfonamides bearing a benzamide moiety have shown potent inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) at nanomolar levels. nih.gov This indicates a strong rationale for screening this compound derivatives against various enzyme families, which could be relevant for treating glaucoma, Alzheimer's disease, or cancer. nih.gov
Advanced Synthetic Strategies for Complex this compound Derivatives
To explore the structure-activity relationship (SAR) thoroughly, the development of advanced and efficient synthetic methodologies is crucial. Future efforts should focus on creating diverse and complex libraries of this compound derivatives.
Detailed Research Findings:
Modern Catalytic Methods: Recent syntheses of related compounds have successfully employed palladium-catalyzed cross-coupling reactions to form key carbon-nitrogen bonds, achieving yields from moderate to high (53% to 90%). nih.gov Another innovative approach utilized a bimetallic metal-organic framework (Fe2Ni-BDC) as a reusable heterogeneous catalyst for amidation reactions, highlighting a green chemistry perspective. mdpi.com Adopting these advanced catalytic systems can facilitate the synthesis of previously inaccessible derivatives of this compound.
Automated Synthesis: For the rapid generation of compound libraries, automated synthesis protocols have proven effective. An automated two-step synthesis was used to prepare a series of N-(5-phenylpyrazin-2-yl)-benzamide derivatives for insecticidal screening. nih.govresearchgate.net Implementing similar high-throughput synthesis techniques would significantly accelerate the discovery process for new bioactive this compound analogs.
Strategic Structural Modification: The design of new derivatives can be guided by strategies used for other benzamide-containing compounds, such as histone deacetylase (HDAC) inhibitors. researchgate.net These molecules typically consist of three parts: a zinc-binding group, a cap, and a linker. researchgate.net By systematically modifying the pyrazine "cap," the benzamide "linker," and the substituents on the benzyl (B1604629) group of this compound, chemists can fine-tune the compound's properties to improve potency and selectivity. This includes strategies like introducing chlorine atoms to increase lipophilicity, which can be crucial for activity against pathogens with lipid-rich cell walls like mycobacteria. nih.gov
Deeper Mechanistic Investigations at the Molecular Level
Understanding how a compound exerts its biological effect is fundamental to drug development. Future research must move beyond preliminary screening to elucidate the precise molecular mechanisms of action for active this compound derivatives.
Detailed Research Findings:
Target Identification and Validation: A compelling example of mechanistic elucidation comes from the study of insecticidal N-(5-phenylpyrazin-2-yl)-benzamide derivatives. nih.govresearchgate.net Symptomology studies showed that the compounds caused severe abnormalities in the insect cuticle, leading to death. nih.gov Further genetic studies in P. xylostella linked resistance to these compounds directly to the Chitin (B13524) Synthase 1 gene, confirming that they act as insect growth modulators by inhibiting chitin biosynthesis. nih.govresearchgate.net Similar in-depth studies, combining phenotypic analysis with genetic and proteomic approaches, should be applied to this compound derivatives found to be active in other therapeutic areas.
Computational and In Silico Methods: Molecular docking is a powerful tool for predicting and understanding compound-target interactions. It has been used to support findings in studies of pyrazine derivatives, showing strong intercalative interactions with target proteins. researchgate.net In another study, docking was used to confirm that certain sulfonamide analogs possessed the correct pharmacophore for inhibiting the folate pathway. nih.gov Furthermore, computational "target fishing" can be employed to identify potential, and sometimes unexpected, molecular targets for a given compound series, as was done to propose matrix metalloproteinase-8 as a promising target for a class of N-(pyrazin-2-yl)benzenesulfonamides. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. oxfordglobal.comnih.gov Applying these technologies to the this compound scaffold could dramatically enhance research efficiency.
Future Applications:
De Novo Design and Generative Models: AI-powered generative models can design novel molecules from scratch. oxfordglobal.commdpi.com By training these models on existing data for pyrazine and benzamide compounds, researchers can generate new this compound derivatives that are optimized for specific properties, such as high potency and synthetic accessibility. nih.gov This approach can shorten the Design-Make-Test-Analyse (DMTA) cycle from months to weeks. oxfordglobal.com
Predictive Modeling for ADME/T: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. nih.gov ML models, including deep neural networks, can be trained to predict these properties from a molecule's structure with increasing accuracy. nih.gov Applying these predictive models early in the design phase for this compound derivatives would allow researchers to prioritize compounds with a higher likelihood of success, saving significant time and resources.
Accelerated High-Throughput Screening Analysis: AI/ML algorithms are adept at identifying promising candidates from large datasets generated during high-throughput screening. nih.gov Massively multitask machine-learning models, for example, can share learning across thousands of assays to dramatically improve the scope and accuracy of predictions, helping to prioritize which this compound analogs should be advanced for further testing. oxfordglobal.com
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern drug discovery necessitates a departure from siloed research. The future development of this compound will benefit immensely from robust collaborations that bridge different scientific disciplines.
Pathways for Collaboration:
Academia-Industry Partnerships: Successful research often emerges from collaborations that unite the curiosity-driven research of academia with the development expertise and resources of the pharmaceutical or agrochemical industry. mit.edu A notable example is a review on AI in chemistry co-authored by researchers from Novartis, Syngenta, BenevolentAI, and MIT, demonstrating the power of such alliances. mit.edu Establishing similar partnerships focused on this compound could accelerate the translation of basic discoveries into tangible products.
Interdisciplinary Teams: A comprehensive investigation of this compound class requires a team with diverse expertise. This includes medicinal chemists for synthesis nih.gov, molecular biologists and pharmacologists for biological evaluation nih.gov, and computational scientists for molecular modeling and AI-driven design. nih.gov Fostering an environment where these experts can work together seamlessly is critical for success.
Open Science and Data Sharing: The progress of science is accelerated when data and tools are shared openly. Collaborative platforms and the publication of datasets related to this compound and its analogs would allow researchers globally to contribute to the understanding of this scaffold, build more accurate predictive models, and avoid unnecessarily repeating experiments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(pyrazin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling pyrazine derivatives with benzamide precursors. A common approach is nucleophilic substitution or amide bond formation using reagents like pyridine under reflux conditions (4–6 hours) . Optimization includes adjusting reaction time, temperature (e.g., 80–120°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via column chromatography or recrystallization improves yield and purity .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a high-quality crystal on a diffractometer, followed by refinement using SHELXL for small-molecule structures . Software like ORTEP-3 or WinGX visualizes thermal ellipsoids and hydrogen bonding networks . For disordered regions, iterative refinement and twinning analysis (e.g., using SHELXD ) are critical .
Q. What analytical techniques are essential for characterizing the chemical structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and molecular integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Introduce functional groups (e.g., halogens, methoxy, trifluoromethyl) at the benzamide or pyrazine moiety to probe electronic and steric effects .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial targets, correlating activity with structural features .
- Computational Docking : Use tools like AutoDock to predict binding modes with target proteins (e.g., kinases, receptors) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Validation of Models : Cross-check docking results with molecular dynamics simulations to assess binding stability .
- Off-Target Screening : Use broad-spectrum assays to identify unintended interactions (e.g., metabolic enzymes, as seen with benzamide derivatives in poly-ADP-ribose studies) .
- Purity Verification : Confirm compound integrity via HPLC and NMR to rule out impurities affecting bioactivity .
Q. How can researchers address low yield or purity issues during synthesis?
- Methodological Answer :
- Stepwise Optimization : Vary solvent polarity (e.g., CH₂Cl₂ vs. DMF) and catalyst loading (e.g., Pd/C for hydrogenation) .
- Workup Adjustments : Use aqueous washes to remove unreacted reagents or byproducts .
- Advanced Purification : Employ preparative HPLC for challenging separations .
Q. What methodological considerations are critical when using computational models to predict binding affinity?
- Methodological Answer :
- Force Field Selection : Use AMBER or CHARMM for organic small molecules to balance accuracy and computational cost .
- Solvent Models : Include implicit solvent (e.g., PBS) to mimic physiological conditions .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What are the challenges in interpreting crystallographic data, and how can twinning or disorder be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
